Trastuzumab emtansine

metastatic breast cancer second-line therapy ADC vs TKI plus chemotherapy

T-DM1 is the benchmark non-cleavable linker ADC (DAR ~3.5) for HER2-targeted programs. Unlike cleavable-linker ADCs, its SMCC linker requires lysosomal degradation—producing membrane-impermeable Lys-SMCC-DM1 without bystander killing—driving distinct efficacy and toxicity. Clinically validated (88.3% 3-year iDFS vs. 77.0% trastuzumab alone). Dual-purpose reference for ADC bioanalysis (DAR by LC-MS, total antibody ELISA) and Fc-mediated ADCC assays. Not interchangeable with unconjugated trastuzumab or other HER2 ADCs.

Molecular Formula C47H64ClN5O13S
Molecular Weight 974.6 g/mol
CAS No. 1018448-65-1
Cat. No. B8209480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrastuzumab emtansine
CAS1018448-65-1
Molecular FormulaC47H64ClN5O13S
Molecular Weight974.6 g/mol
Structural Identifiers
SMILESCC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)N)C)C)OC)(NC(=O)O2)O
InChIInChI=1S/C47H64ClN5O13S/c1-25-10-9-11-35(63-8)47(61)23-33(64-45(60)50-47)26(2)41-46(4,66-41)36(22-38(55)52(6)31-19-29(18-25)20-32(62-7)40(31)48)65-44(59)27(3)51(5)37(54)16-17-67-34-21-39(56)53(43(34)58)24-28-12-14-30(15-13-28)42(49)57/h9-11,19-20,26-28,30,33-36,41,61H,12-18,21-24H2,1-8H3,(H2,49,57)(H,50,60)/b11-9-,25-10-/t26-,27+,28?,30?,33+,34?,35-,36+,41+,46+,47+/m1/s1
InChIKeyWPWQMVXPTHKASL-KLVLVJRKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trastuzumab Emtansine (CAS 1018448-65-1) for Research and Procurement: Compound Identity and Clinical Context


Trastuzumab emtansine (T-DM1, CAS 1018448-65-1) is an FDA-approved antibody-drug conjugate (ADC) comprising the humanized anti-HER2 monoclonal antibody trastuzumab covalently linked via the non-reducible thioether linker SMCC to the maytansinoid microtubule inhibitor DM1 [1]. The drug product is a heterogeneous mixture with an average drug-to-antibody ratio (DAR) of approximately 3.5 DM1 molecules per antibody [2]. T-DM1 is indicated for HER2-positive metastatic breast cancer following prior trastuzumab and taxane therapy, and for adjuvant treatment of HER2-positive early breast cancer with residual invasive disease after neoadjuvant therapy [3]. This compound represents a foundational reference standard in ADC research and a benchmark comparator for next-generation HER2-targeted conjugates.

Why Trastuzumab Emtansine (CAS 1018448-65-1) Cannot Be Substituted with In-Class Analogs


Trastuzumab emtansine cannot be interchanged with other HER2-targeted ADCs or unconjugated trastuzumab due to fundamental differences in linker chemistry, payload mechanism, DAR distribution, and resultant clinical behavior. T-DM1 employs a non-cleavable SMCC linker requiring lysosomal degradation of the entire antibody to release the active catabolite Lys-SMCC-DM1, a membrane-impermeable species that lacks bystander killing activity [1]. This contrasts with newer ADCs such as trastuzumab deruxtecan (T-DXd), which uses a cleavable linker enabling payload diffusion to adjacent HER2-negative tumor cells [2]. Clinically, these molecular distinctions translate to divergent efficacy, toxicity profiles, and regulatory positioning—T-DM1 demonstrates a 3-year invasive disease-free survival rate of 88.3% in the adjuvant setting versus 77.0% with trastuzumab alone, establishing a unique therapeutic niche not addressable by unconjugated antibody [3]. Procurement decisions predicated on simple HER2-targeting equivalence will result in non-interchangeable clinical and experimental outcomes.

Quantitative Differentiation Evidence for Trastuzumab Emtansine (CAS 1018448-65-1) Relative to Comparators


Progression-Free Survival and Objective Response Rate Advantage Over Lapatinib Plus Capecitabine in Previously Treated HER2-Positive Metastatic Breast Cancer

In the randomized phase 3 EMILIA trial (N=991) of patients with HER2-positive metastatic breast cancer previously treated with trastuzumab and a taxane, T-DM1 demonstrated a median progression-free survival (PFS) of 9.6 months compared to 6.4 months for lapatinib plus capecitabine (hazard ratio 0.65; 95% CI, 0.55-0.77; p<0.001) [1]. The objective response rate was 43.6% with T-DM1 versus 30.8% with the control arm (p<0.001), and the median duration of response was 12.6 months versus 6.5 months [2]. Final overall survival analysis showed median OS of 29.9 months with T-DM1 versus 25.9 months with control (HR 0.75; 95% CI, 0.64-0.88), despite 27% crossover from control to T-DM1 [3].

metastatic breast cancer second-line therapy ADC vs TKI plus chemotherapy

Invasive Disease-Free Survival Superiority Over Trastuzumab Alone in Adjuvant Setting with Residual Disease

The phase 3 KATHERINE trial (N=1486) randomized patients with HER2-positive early breast cancer who had residual invasive disease after neoadjuvant taxane and trastuzumab-based therapy to receive adjuvant T-DM1 or trastuzumab. At 3 years, invasive disease-free survival (IDFS) was 88.3% in the T-DM1 group versus 77.0% in the trastuzumab group (HR for invasive disease or death 0.50; 95% CI, 0.39-0.64; p<0.001) [1]. Long-term follow-up at 7 years demonstrated sustained benefit with IDFS of 80.8% for T-DM1 versus 67.1% for trastuzumab, and 7-year overall survival of 89.1% versus 84.4%, respectively (HR 0.66; 95% CI, 0.51-0.87) [2].

early breast cancer adjuvant therapy residual disease

Pharmacokinetic Differentiation: T-DM1 Clearance and Deconjugation Profile Versus Parent Trastuzumab

T-DM1 exhibits distinct pharmacokinetic behavior compared to unconjugated trastuzumab due to DM1 deconjugation. Population PK modeling from clinical data demonstrates that T-DM1 clearance is approximately 2- to 3-fold faster than that of trastuzumab, with deconjugation clearance estimated at ~0.4 L/day [1]. The terminal elimination half-life of T-DM1 conjugate is 3.94 days, compared to approximately 28 days for trastuzumab [2]. DM1 deconjugates fastest from more highly loaded DAR moieties (≥3 DM1 per trastuzumab), and T-DM1 elimination clearance is 0.676 L/day with a central volume of distribution of 3.127 L [3].

pharmacokinetics ADC disposition DAR heterogeneity

Comparative In Vitro Cytotoxicity: T-DM1 IC₅₀ in HER2-High and HER2-Low Cell Lines

In comparative preclinical assessments, T-DM1 demonstrates potent and selective cytotoxicity against HER2-overexpressing cell lines but limited activity in low HER2-expressing cells. In HER2 3+ cell lines, T-DM1 exhibits an IC₅₀ of approximately 0.01 nM [1]. However, comparative studies with newer ADCs such as SYD985 show that in cell lines with low HER2 expression, SYD985 was 3- to 50-fold more potent than T-DM1, and in carcinosarcoma models, SYD985 was 7- to 54-fold more potent than T-DM1 [2]. This differential is attributed to T-DM1's non-cleavable linker and lack of bystander effect, which limits efficacy against tumors with heterogeneous or low HER2 expression [3].

in vitro cytotoxicity HER2 expression ADC potency

Differential Toxicity Profile: Thrombocytopenia and Hepatotoxicity Signals Versus T-DXd

Pharmacovigilance analysis of real-world safety databases reveals distinct toxicity patterns differentiating T-DM1 from trastuzumab deruxtecan (T-DXd). T-DM1 is associated with a higher risk of thrombocytopenia (all-grade incidence 20-38% globally, reaching 52.5-69.8% in Asian populations, with grade 3-4 incidence of 2-13% globally and 29.8-45% in Asian populations) [1]. T-DM1 also exhibits a higher probability of reporting hepatotoxicity and cardiotoxicity than T-DXd, whereas T-DXd shows stronger signals for interstitial lung disease/pneumonitis and myelosuppression [2]. In comparative analyses, T-DM1 serves as the referent category for evaluating thrombocytopenia risk, with T-DXd demonstrating a lower propensity for this specific hematologic toxicity [3].

adverse events thrombocytopenia hepatotoxicity

Optimal Research and Procurement Applications for Trastuzumab Emtansine (CAS 1018448-65-1)


Reference Standard for ADC Analytical Method Development and Bioanalysis

T-DM1 (CAS 1018448-65-1) serves as a well-characterized reference standard for developing and validating analytical methods for ADC quantitation, including DAR analysis by LC-MS, total trastuzumab ELISA, and free DM1 measurement. The established PK parameters (CL 0.676 L/day, t₁/₂ 3.94 days) and DAR distribution (average 3.5, Poisson distribution of 1-8 DM1 moieties) provide a benchmark for method qualification in ADC bioanalysis [1]. The heterogeneous DAR profile, with known deconjugation kinetics favoring faster loss from higher-DAR species, makes T-DM1 an ideal system suitability standard for affinity capture LC-MS workflows and DAR heterogeneity studies [2].

Benchmark Comparator for Next-Generation HER2-Targeted ADC Preclinical Development

In preclinical ADC development programs targeting HER2, T-DM1 provides an essential benchmark comparator with extensively characterized in vitro and in vivo pharmacology. Its IC₅₀ of ~0.01 nM in HER2 3+ cell lines, absence of bystander killing in heterogeneous HER2 models, and defined resistance mechanisms (reduced HER2 expression, impaired internalization, p95HER2 shedding) establish clear performance thresholds for novel conjugates [3]. Head-to-head comparisons against T-DM1 in HER2-high (3+) and HER2-low (1+/2+) cell line panels enable quantitative differentiation of linker technology and payload mechanism, as demonstrated in preclinical development of SYD985, ARX788, and T-DXd [4].

Positive Control for ADCC Assays and Fc Effector Function Studies

T-DM1 retains the full Fc-mediated effector functions of trastuzumab, including antibody-dependent cellular cytotoxicity (ADCC), making it a validated positive control for ADCC assays in HER2-expressing target cells. In comparative in vitro assays using peripheral blood mononuclear cells (PBMCs) at effector-to-target ratios of 10:1 to 80:1, T-DM1 induces ADCC comparable to unconjugated trastuzumab against HER2 3+ cell lines (SKBR-3, JIMT-1), with mean cytotoxicity of 55.9-72.9% [5]. This property enables T-DM1 to serve as both a HER2-targeting ADC benchmark and an Fc effector function reference standard in a single reagent, reducing assay complexity for programs evaluating Fc-engineered ADCs or glycoengineered antibodies [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trastuzumab emtansine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.